molecular formula C24H28FN3O3 B6112145 2,3-Dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone

2,3-Dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone

Cat. No.: B6112145
M. Wt: 425.5 g/mol
InChI Key: STZSENBBYQRXOR-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodioxin ring, a piperazine moiety, and a fluorophenyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone typically involves multiple steps. One common method begins with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone can undergo various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.

Scientific Research Applications

2,3-Dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone is unique due to its combination of a benzodioxin ring, a piperazine moiety, and a fluorophenyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject for research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[3-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3/c25-20-5-1-2-6-21(20)27-12-10-26(11-13-27)19-4-3-9-28(17-19)24(29)18-7-8-22-23(16-18)31-15-14-30-22/h1-2,5-8,16,19H,3-4,9-15,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STZSENBBYQRXOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)OCCO3)N4CCN(CC4)C5=CC=CC=C5F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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